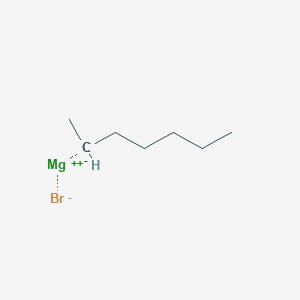

2-庚基溴化镁

描述

Synthesis Analysis

The synthesis of organomagnesium compounds, like 2-Heptylmagnesium bromide, often involves the reaction of halides with magnesium in the presence of an ether solvent. A specific example includes the synthesis of phenylmagnesium bromides, obtained from the exchange reaction of arylmercury bromides with magnesium, indicating a method that might similarly apply to alkyl chains such as heptylmagnesium bromide (Markies et al., 1991).

Molecular Structure Analysis

The structure of organomagnesium compounds varies significantly with their environment. Studies have shown that these compounds can present in both dimeric and monomeric forms in solutions, with magnesium usually being octahedrally coordinated. For instance, phenylmagnesium bromide has been studied via large angle X-ray scattering and EXAFS techniques, revealing details about its molecular structure that could be analogous to 2-Heptylmagnesium bromide (Wellmar et al., 1991).

Chemical Reactions and Properties

Grignard reagents participate in a variety of chemical reactions, including additions to carbonyl compounds, formation of carbon-carbon bonds, and are involved in several organic synthesis pathways. For example, the reactivity of borylmagnesium with benzaldehyde to form benzoylborane highlights the typical behavior of Grignard reagents in organic synthesis, showcasing their utility in forming new bonds (Yamashita et al., 2007).

Physical Properties Analysis

The physical properties of 2-Heptylmagnesium bromide, like other Grignard reagents, include its sensitivity to moisture and air, necessitating its use under inert conditions. The compound is typically handled as a solution in ethers such as diethyl ether or tetrahydrofuran due to its high reactivity.

Chemical Properties Analysis

2-Heptylmagnesium bromide exhibits chemical properties characteristic of Grignard reagents, including nucleophilicity and reactivity towards electrophiles. Its reactivity patterns enable its use in the synthesis of alcohols, carboxylic acids, and other functionalized organic compounds. The selective synthesis and reactions of Grignard reagents with various substrates underscore the versatility of these compounds in organic chemistry (Smith et al., 1974).

科学研究应用

格氏反应与 CO2 的动力学: Yajima 等人 (1996) 的一项研究重点研究了庚基溴化镁与二氧化碳之间反应的动力学。他们开发了一种使用 C-11 标记的 CO2 的新方法,并计算了庚基溴化镁与 CO2 之间主要反应的活化能 (Yajima, Kawashima, Hashimoto, & Miyake, 1996).

2-芳基喹啉的制备: Naruto 和 Togo (2020) 研究了使用镁从 2-芳基乙基溴化物和芳香腈制备 2-芳基喹啉,包括与庚基溴化镁衍生物的反应。该过程涉及无过渡金属条件 (Naruto & Togo, 2020).

苯基溴化镁的晶体结构: Markies 等人 (1991) 研究了具有分子内配位取代基的苯基溴化镁。这项研究具有相关性,因为它处理的溴化镁试剂在结构和反应性方面类似于 2-庚基溴化镁 (Markies et al., 1991).

芳基溴化镁的不对称偶联: Hiyama 和 Wakasa (1985) 研究了芳基溴化镁与烯丙基酯的不对称偶联。这项研究提供了使用像 2-庚基溴化镁这样的化合物制造手性产物的潜力的见解 (Hiyama & Wakasa, 1985).

六苯基环三磷腈的合成: Aslan 和 Arslan (2008) 报道了苯基溴化镁与六氯环三磷腈反应合成六苯基环三磷腈。该方法和反应条件可能与涉及 2-庚基溴化镁的反应有关 (Aslan & Arslan, 2008).

属性

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARVDRUSTGZXBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylhexyl)magnesium bromide | |

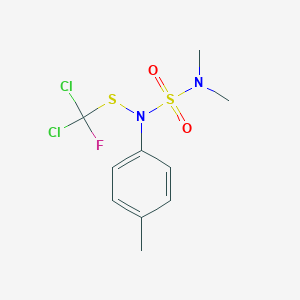

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

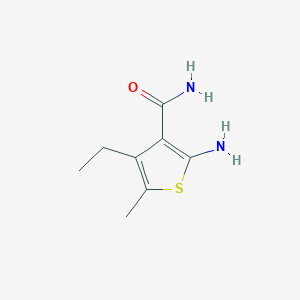

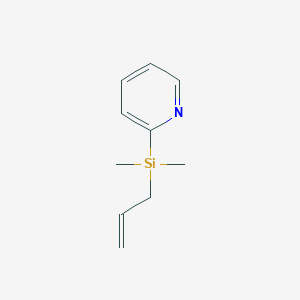

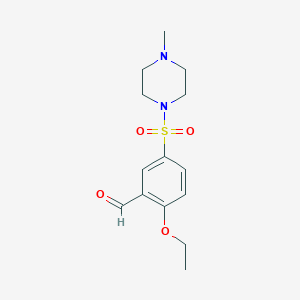

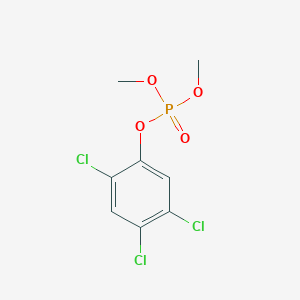

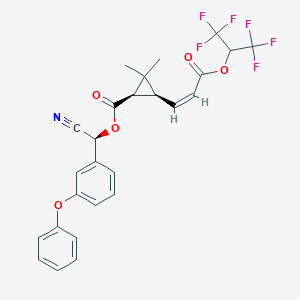

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)